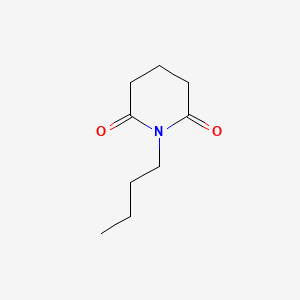

1-Butylpiperidine-2,6-dione

Description

Properties

CAS No. |

58366-40-8 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-butylpiperidine-2,6-dione |

InChI |

InChI=1S/C9H15NO2/c1-2-3-7-10-8(11)5-4-6-9(10)12/h2-7H2,1H3 |

InChI Key |

SIWGQTHOLRHYBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-2,6-dione can be synthesized through various methods. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction is promoted by potassium tert-butoxide, leading to the formation of the compound via Michael addition and intramolecular nucleophilic substitution processes . This method is notable for its simplicity and efficiency, allowing for the synthesis under solvent-free conditions with excellent functional group tolerance.

Industrial Production Methods: The industrial production of this compound can be scaled up using the aforementioned synthetic route. The process can be performed on a kilo-scale, making it suitable for large-scale production. This method also allows for the synthesis of related compounds, such as CRBN ligands and the drug Aminoglutethimide .

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution

The compound undergoes alkylation at the nitrogen atom or carbonyl oxygen. For example:

-

Reaction with alkyl halides : In acetone with K₂CO₃ and catalytic DBU, 1-butylpiperidine-2,6-dione reacts with alkyl halides (e.g., 1,3-dibromopropane) to form N-alkylated derivatives .

-

Nucleophilic substitution : The butyl group enhances steric hindrance, influencing regioselectivity in substitution reactions .

Oxidation Reactions

The dione moiety participates in oxidation under controlled conditions:

-

Ring expansion : Oxidation with KMnO₄ or CrO₃ in acidic media converts the piperidine ring to a seven-membered lactam.

-

Side-chain oxidation : The butyl group is oxidized to a carboxylic acid using RuO₄ or NaOCl.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 h | 1-Butylazepane-2,7-dione | Intermediate for analgesics |

| RuO₄ | H₂O/acetone, RT, 6 h | 4-Carboxy-piperidine-2,6-dione | Functional group diversification |

Hydrolysis and Ring-Opening Reactions

The dione structure is susceptible to hydrolysis:

-

Acidic hydrolysis : Concentrated HCl at 100°C cleaves the ring, yielding glutaric acid derivatives .

-

Base-mediated ring-opening : NaOH in ethanol produces 4-aminopentanedioic acid .

| Condition | Product | Yield | Notes |

|---|---|---|---|

| 6M HCl, 12 h reflux | 1-Butyl-4-aminopentanedioic acid | 68% | Retains butyl group |

| 2M NaOH, EtOH, 3 h | Pentanedioic acid derivatives | 82% | Complete dealkylation observed |

Functional Group Transformations

The carbonyl groups enable further functionalization:

-

Reduction : LiAlH₄ reduces the dione to a diol, forming 1-butylpiperidine-2,6-diol.

-

Condensation reactions : Reacts with hydrazines or hydroxylamines to form hydrazones or oximes .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Carbonyl reduction | LiAlH₄, THF, 0°C to RT | 1-Butylpiperidine-2,6-diol | 55% |

| Hydrazone formation | Hydrazine hydrate, EtOH | 2,6-Dihydrazinylpiperidine derivative | 90% |

Key Research Findings

-

Steric effects : The butyl group impedes electrophilic attacks at the nitrogen, favoring carbonyl reactivity .

-

Solvent dependence : DMF enhances N-alkylation efficiency, while polar aprotic solvents favor SN2 pathways .

-

Thermodynamic stability : Ring-opening products dominate under prolonged heating (>8 h) in acidic conditions .

Scientific Research Applications

The search results provide information on piperidine derivatives and their uses, but do not specifically address "1-Butylpiperidine-2,6-dione." Therefore, the following information covers piperidine-2,6-dione derivatives and related compounds, outlining their applications in scientific research.

Piperidine Derivatives: An Overview

Piperidine derivatives are important synthetic fragments in drug design and play a significant role in the pharmaceutical industry . These derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-2,6-dione derivatives, in particular, have shown potential in various applications .

Synthesis of Piperidine Derivatives

Recent scientific literature highlights intra- and intermolecular reactions that lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Synthetic methods include cycloisomerization, intramolecular Alder-ene reactions, and photochemical methods for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition .

Pharmaceutical Applications

Piperidine-2,6-dione derivatives have a variety of uses, especially in the treatment of leprosy, chronic graft-versus-host disease, inflammatory diseases, and cancer . These compounds can be administered orally or parenterally in various formulations, such as tablets, powders, granules, capsules, and solutions .

Thalidomide Thalidomide, a trademarked drug, is a piperidine-2,6-dione derivative used to treat leprosy nodules . It has also been used to treat certain types of cancer, including refractory multiple myeloma, brain, melanoma, breast, colon, mesothelioma, and renal cell carcinoma .

Curcumin

Curcumin, a polyphenolic pigment from turmeric, has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects . It has shown promise in early testing for anti-HIV, antibacterial, antifungal, nematocidal, antiparasitic, antimutagenic, antidiabetic, antifibrinogenic, radioprotective, wound healing, lipid lowering, antispasmodic, immunomodulating, anticarcinogenic, and Alzheimer’s disease treatments .

Flavonoids

Flavonoids, secondary metabolites secreted by plants, offer various therapeutic applications, including cardioprotection, antidiabetic, and antiviral properties . Flavonoids like flavon-3-ol, flavones, and flavanones are effective against viral infections, including HIV . They also possess antidiabetic activity by regulating carbohydrate digestion, insulin secretion, insulin signaling, glucose uptake, and adipose deposition .

Cocoa Polyphenols

Mechanism of Action

The mechanism of action of 1-Butylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the translation of mRNA into proteins . This mechanism is similar to that of other piperidine derivatives, such as cycloheximide.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analog: 1-Hydroxypiperidine-2,6-dione

- Molecular Formula: C₅H₇NO₃ (vs. C₉H₁₅NO₂ for 1-butylpiperidine-2,6-dione)

- Key Differences: The hydroxyl group in 1-hydroxypiperidine-2,6-dione increases polarity, reducing lipophilicity compared to the butyl-substituted analog. Limited bioactivity data are available for this compound, but its synthesis and handling are restricted to research purposes .

Bioactive Dione Derivatives: Dihydroxypyrido-pyrazine-1,6-dione

- Structure : Pyrido-pyrazine-dione fused ring system (Table 7, ).

- Key Findings :

- Compound 46 (EC₅₀ = 6 nM) demonstrated potent activity, attributed to azole substituents acting as amide isosteres.

- The pyrido-pyrazine scaffold exhibits enhanced metabolic stability compared to simpler piperidine-diones, suggesting that this compound may benefit from similar structural modifications .

Metal-Binding Piperidine-Diones in Di-Ruthenium Conjugates

- Synthesis : 1-Piperidine-2,6-dione rings form cyclic amides in di-ruthenium complexes with yields up to 82% .

- Comparison :

- Bulky substituents (e.g., aromatic linkers) improve synthetic yields, implying that the butyl group in this compound may similarly stabilize intermediates during synthesis.

- These conjugates highlight the scaffold’s versatility in coordination chemistry, a property that could extend to the butyl-substituted analog .

Anticancer Phytocompounds: Ergost-25-ene-3,6-dione

- Activity : Ergost-25-ene-3,6-dione showed higher binding affinity to BRCA1 than doxorubicin, with comparable ADMET properties .

- However, the butyl group’s lipophilicity may alter absorption or toxicity profiles compared to steroidal diones .

Data Table: Key Parameters of Piperidine-2,6-dione Derivatives

*Calculated based on C₉H₁₅NO₂.

Research Implications and Limitations

Structural Optimization : The butyl group in this compound may balance lipophilicity and bioavailability, but empirical data are needed to validate this.

Synthetic Feasibility : High yields in di-ruthenium conjugates suggest feasible scalability for analogs, though steric effects of the butyl group require investigation .

Pharmacological Gaps : While dione moieties are linked to anticancer activity (e.g., ergost-25-ene-3,6-dione ), the specific role of the piperidine ring in this compound remains unexplored.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Butylpiperidine-2,6-dione?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres. Characterization requires analytical techniques such as HPLC (≥99% purity verification) and GC-MS for structural confirmation . Physical properties (melting point, solubility) should be cross-referenced with safety data sheets (SDS) to ensure consistency with reported values . For crystallographic analysis, tools like ORTEP-III (with GUI integration) can visualize molecular geometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods (engineering controls) and wear PPE (nitrile gloves, lab coats, safety goggles) to minimize inhalation or dermal contact .

- Storage : Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis or oxidation .

- Toxicity Management : Refer to SDS for acute toxicity data (e.g., LD50 values) and implement spill protocols using absorbent materials (silica gel) for containment .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity analysis .

- Spectroscopy : FT-IR and NMR (1H/13C) confirm functional groups and structural integrity .

- Stability Testing : Conduct accelerated degradation studies under varied pH/temperature conditions, monitored via LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Models : Use hepatic microsomal assays (e.g., rat S9 fractions) to identify Phase I/II metabolites, with UPLC-QTOF-MS for metabolite profiling .

- Isotopic Labeling : Incorporate 13C/14C isotopes at the piperidine ring to track metabolic fate via radiometric detection .

- Data Triangulation : Cross-validate results with computational predictions (e.g., CYP450 enzyme docking simulations ) .

Q. How should discrepancies in reported toxicity data for this compound be resolved?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed studies over SDS entries, as SDS may lack granularity (e.g., vs. 6: "no known hazards" vs. unspecified toxicity) .

- Dose-Response Studies : Conduct OECD Guideline 423 acute oral toxicity tests in rodents to generate reproducible LD50 values .

- Meta-Analysis : Use statistical tools (e.g., Cochran’s Q test ) to assess heterogeneity in existing datasets and identify confounding variables (e.g., solvent choice) .

Q. What computational strategies are optimal for predicting the receptor-binding interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS with force fields (e.g., GAFF2) parameterized for piperidine derivatives .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .

- Validation : Compare computational results with experimental SPR (Surface Plasmon Resonance) binding affinity measurements .

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (temperature, solvent purity, catalyst loading) in detail, adhering to CHEM21 guidelines for green chemistry .

- Blind Testing : Assign independent teams to replicate experiments, using ANOVA to assess inter-lab variability .

- Data Sharing : Publish raw NMR/HPLC chromatograms in open-access repositories (e.g., Zenodo) for peer validation .

Q. Which statistical methods are appropriate for analyzing dose-dependent effects of this compound in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate EC50/IC50 values .

- Survival Analysis : Apply Kaplan-Meier estimators for in vivo toxicity studies to compare survival rates across treatment groups .

- Error Mitigation : Use Monte Carlo simulations to quantify uncertainty in low-sample-size datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.